molecular formula C11H7N3O6 B14938698 5-nitro-N-(2-nitrophenyl)furan-2-carboxamide

5-nitro-N-(2-nitrophenyl)furan-2-carboxamide

Katalognummer: B14938698
Molekulargewicht: 277.19 g/mol
InChI-Schlüssel: SUVZGFNHMFQZIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-nitro-N-(2-nitrophenyl)-2-furamide is an organic compound that features a nitro group attached to both the phenyl and furan rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2-nitrophenyl)-2-furamide typically involves the nitration of N-(2-nitrophenyl)-2-furamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the compound.

Industrial Production Methods

Industrial production of 5-nitro-N-(2-nitrophenyl)-2-furamide may involve a continuous flow process to maintain consistent reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-N-(2-nitrophenyl)-2-furamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products Formed

    Reduction: Formation of 5-amino-N-(2-aminophenyl)-2-furamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-nitro-N-(2-nitrophenyl)-2-furamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 5-nitro-N-(2-nitrophenyl)-2-furamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-nitro-N-phenyl-2-furamide
  • 5-nitro-N-(3-nitrophenyl)-2-furamide
  • 5-nitro-N-(4-nitrophenyl)-2-furamide

Uniqueness

5-nitro-N-(2-nitrophenyl)-2-furamide is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C11H7N3O6

Molekulargewicht

277.19 g/mol

IUPAC-Name

5-nitro-N-(2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H7N3O6/c15-11(9-5-6-10(20-9)14(18)19)12-7-3-1-2-4-8(7)13(16)17/h1-6H,(H,12,15)

InChI-Schlüssel

SUVZGFNHMFQZIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.